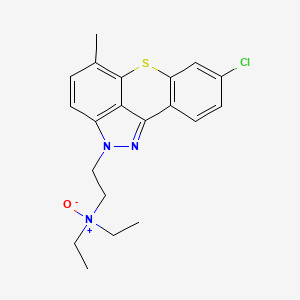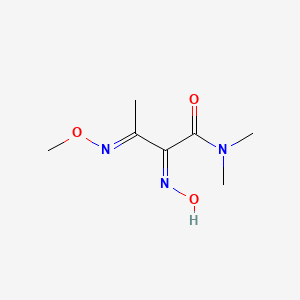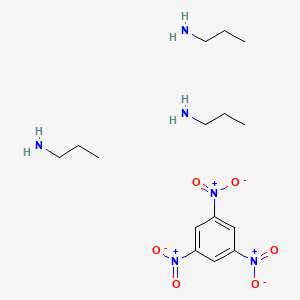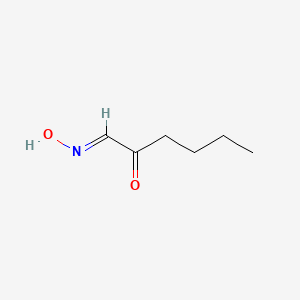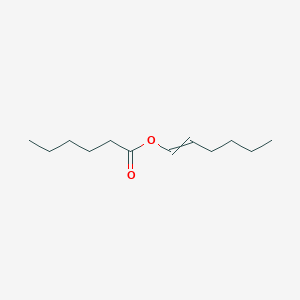
Hex-1-EN-1-YL hexanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Hex-1-EN-1-YL hexanoate, also known as 3-Hexen-1-yl hexanoate, is an organic compound with the molecular formula C12H22O2. It is an ester formed from hexanoic acid and 3-hexen-1-ol. This compound is known for its pleasant fruity aroma and is commonly used in the flavor and fragrance industry .
Preparation Methods
Hex-1-EN-1-YL hexanoate can be synthesized through an acid-catalyzed esterification reaction. The typical starting materials are hexanoic acid and 3-hexen-1-ol. A catalyst, such as sulfuric acid, is added to promote the reaction. The reaction mixture is then heated under reflux conditions to facilitate the formation of the ester. After the reaction is complete, the product is purified by distillation .
Chemical Reactions Analysis
Hex-1-EN-1-YL hexanoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: It can be reduced to form alcohols.
Substitution: It can undergo nucleophilic substitution reactions where the ester group is replaced by other functional groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like ammonia.
Scientific Research Applications
Hex-1-EN-1-YL hexanoate has several scientific research applications:
Chemistry: It is used as a model compound in studies of esterification and hydrolysis reactions.
Biology: It is used in studies of plant-insect interactions due to its role as a volatile organic compound emitted by plants.
Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: It is widely used in the flavor and fragrance industry to impart fruity aromas to various products, including food, beverages, perfumes, and personal care products
Mechanism of Action
The mechanism of action of Hex-1-EN-1-YL hexanoate involves its interaction with olfactory receptors in the nasal cavity, leading to the perception of its fruity aroma. In biological systems, it may interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The exact molecular pathways involved in its biological activities are still under investigation .
Comparison with Similar Compounds
Hex-1-EN-1-YL hexanoate is similar to other esters, such as:
Hexyl hexanoate: Another ester with a similar fruity aroma but different structural arrangement.
3-Hexenyl acetate: An ester with a similar structure but different acid component.
Hexyl butyrate: An ester with a shorter carbon chain in the acid component. What sets this compound apart is its unique combination of hexanoic acid and 3-hexen-1-ol, which gives it a distinct aroma profile and specific chemical properties
Properties
CAS No. |
57701-94-7 |
|---|---|
Molecular Formula |
C12H22O2 |
Molecular Weight |
198.30 g/mol |
IUPAC Name |
hex-1-enyl hexanoate |
InChI |
InChI=1S/C12H22O2/c1-3-5-7-9-11-14-12(13)10-8-6-4-2/h9,11H,3-8,10H2,1-2H3 |
InChI Key |
WCLULVFNXDFNHL-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC(=O)OC=CCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


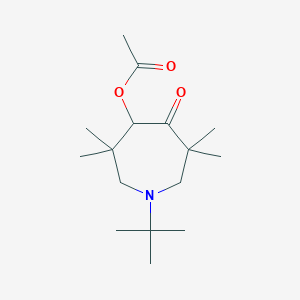
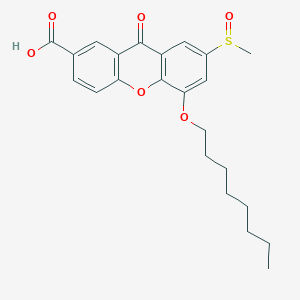
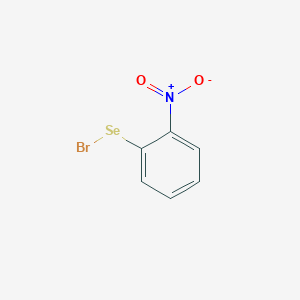
![[1,1'-Biphenyl]-4-yl (hexyloxy)acetate](/img/structure/B14630676.png)
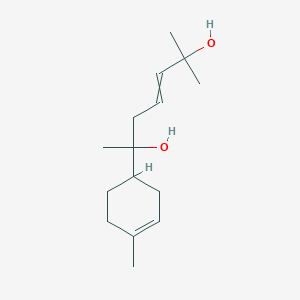


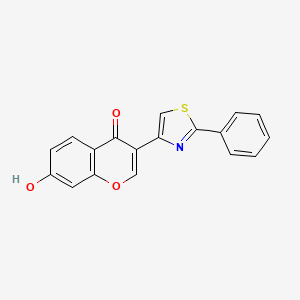
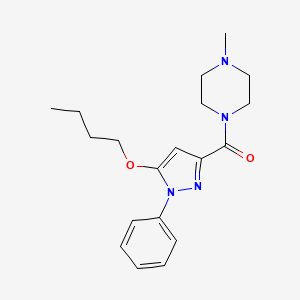
![1-{6-[2-(4-Chlorophenoxy)ethoxy]-2-hydroxy-3-propylphenyl}ethan-1-one](/img/structure/B14630705.png)
